Product packaging for Amarogentin, HPLC Grade(Cat. No.:)

Amarogentin, HPLC Grade

Cat. No.: B13398595
M. Wt: 586.5 g/mol
InChI Key: FWSMZQZCMSGCCU-WTONXPSSSA-N
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Description

Principal Plant Genera: Swertia and Gentiana

The primary botanical sources of amarogentin (B1665944) are the genera Swertia and Gentiana. These plants have a long history of use in traditional medicine, largely due to their high content of bitter compounds like amarogentin.

The genus Swertia comprises numerous species, many of which are recognized for their medicinal properties. Amarogentin has been identified and quantified in several key species, making them valuable natural sources for this compound.

Swertia chirayita : This species is one of the most well-known sources of amarogentin. wikipedia.org It is a critically endangered medicinal herb native to the Himalayan region. jmpas.com Research has confirmed the presence of amarogentin in various parts of the plant, including the roots, leaves, stem, and flowers. bbrc.in

Swertia japonica : Hairy root cultures of Swertia japonica have been shown to produce amarogentin, along with other compounds like amaroswerin. scialert.net

Swertia davidi Franch : Studies on the chemical constituents of Swertia davidi Franch have led to the isolation of various compounds, indicating its phytochemical diversity. nih.gov While detailed quantification of amarogentin is less common in readily available literature, its presence is noted within the broader chemical profile of the genus.

Swertia mileensis : This species is another confirmed source of secoiridoid glucosides, including amarogentin. scialert.net

Swertia corymbosa : Phytochemical studies of Swertia corymbosa have revealed the presence of amarogentin, contributing to its traditional use. thegoodscentscompany.com

Swertia minor : While less extensively studied for amarogentin content specifically, Swertia minor is part of a genus known for this compound, and regional studies may indicate its presence.

Swertia bimaculata : This species is also recognized within the Swertia genus for its chemical constituents, which are of interest in phytochemical research. researchgate.net

The genus Gentiana is globally recognized for its intensely bitter-tasting species, a characteristic largely attributed to compounds like amarogentin.

Gentiana lutea : Commonly known as yellow gentian, this species is a significant source of amarogentin. wikipedia.org The compound is a key contributor to the bitterness of its roots, which are widely used in herbal preparations. wikipedia.org

Gentianella nitida : This species, used in Peruvian folk medicine, has been found to contain amarogentin among other secoiridoids. nih.govnih.gov

Gentiana rigescens Franch : Amarogentin has been isolated from this traditional Chinese medicine, where it is studied for its various biological effects. nih.govnih.gov

Table 1: Key Botanical Sources of Amarogentin

GenusSpeciesCommon Name/Note
SwertiaS. chirayitaChirata, a well-known medicinal herb.
S. japonicaJapanese felwort.
S. davidi Franch-
S. mileensis-
S. corymbosa-
S. minor-
S. bimaculata-
GentianaG. luteaYellow Gentian.
Gentianella nitidaHercampuri.
G. rigescens Franch-

Anatomical Distribution within Plant Tissues

The concentration of amarogentin is not uniform throughout the plant. Significant variations exist between different organs and even within the tissues of a single organ, such as the roots.

The root system is often a primary site for the accumulation of bitter compounds in both Swertia and Gentiana.

In Gentiana lutea, research has shown that amarogentin is significantly more concentrated in the secondary roots compared to the primary taproot. Furthermore, within the root's cross-section, the cortex contains a higher content of amarogentin than the vascular tissues. The developmental stage of the root system also plays a crucial role; lighter root systems with a larger proportion of cortex tend to have higher concentrations of amarogentin.

For Swertia chirayita, while the entire plant is bitter, the roots are considered one of the most potent parts. scialert.net However, some studies have indicated that the highest concentration of amarogentin may be found in other plant parts.

Amarogentin is not exclusively located in the roots and can be found in other parts of the plant, though often in different concentrations.

In Swertia chirayita, one study using HPLC analysis reported the highest amarogentin content in the flowers (0.617%), followed by the leaves (0.447%), stem (0.426%), and finally the roots (0.369%). This suggests that for this species, the aerial parts, particularly the flowers, are rich sources of the compound.

In Gentiana lutea, leaves are also being explored as an alternative source of bitter secoiridoid glycosides like amarogentin. acs.org This could offer a more sustainable harvesting practice by preserving the root system of the plant. acs.org

**Table 2: Amarogentin Content in Different Parts of *Swertia chirayita***

Plant PartAmarogentin Content (%)
Flowers0.617
Leaves0.447
Stem0.426
Roots0.369

Environmental and Cultivation Factors Influencing Amarogentin Content

The biosynthesis and accumulation of amarogentin are significantly influenced by a range of external factors, including the plant's growing environment and specific cultivation techniques.

For Gentiana lutea, altitude has been identified as a key factor. Studies have shown that the concentration of amarogentin can vary depending on the elevation at which the plant is grown, with some ecotypes showing higher levels at 1200 meters compared to 450 meters. mdpi.com Edaphoclimatic conditions, including soil pH and meteorological variations, also impact the content of bitter compounds. mdpi.com For instance, G. lutea cultivated in its natural high-mountain habitat with acidic soil (pH 4.46) showed higher concentrations of amarogentin compared to when it was grown at a lower altitude with a higher soil pH (7.34). mdpi.com

In the case of Swertia chirayita, temperature plays a role in the accumulation of amarogentin. In tissue culture studies, a temperature of 15 ± 1 °C was found to be more suitable for the accumulation of amarogentin compared to 25 ± 1 °C. nih.gov Furthermore, in vitro cultivation studies have explored the impact of nutrient media and elicitors. The addition of chitosan (B1678972) (25 mg/L) to root cultures was found to increase amarogentin content, while salicylic (B10762653) acid (100 mM) led to a reduction. nih.gov The composition of the culture medium and the concentration of sucrose (B13894) also affect the growth and production of amarogentin in root cultures. nih.gov Research involving gamma radiation on S. chirayita has also demonstrated the potential to significantly increase the amarogentin content in both the roots and leaves of the plant. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O13 B13398595 Amarogentin, HPLC Grade

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H30O13

Molecular Weight

586.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(3R,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,5-dihydroxy-4-(3-hydroxyphenyl)benzoate

InChI

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-27(37)18(17)11-39-28(16)40-12-21-23(33)24(34)25(35)29(41-21)42-26(36)14-9-19(31)22(20(32)10-14)13-4-3-5-15(30)8-13/h2-5,8-11,16-17,21,23-25,28-35H,1,6-7,12H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1

InChI Key

FWSMZQZCMSGCCU-WTONXPSSSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)O)C5=CC(=CC=C5)O)O)O)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)O)C5=CC(=CC=C5)O)O)O)O)O

Origin of Product

United States

Botanical Sourcing and Chemodiversity of Amarogentin

Environmental and Cultivation Factors Influencing Amarogentin (B1665944) Content

Impact of Edaphoclimatic Conditions on Accumulation

Edaphoclimatic conditions, which encompass the combined effects of soil and climate, play a crucial role in the biosynthesis and accumulation of amarogentin in source plants. Variations in altitude, temperature, and soil composition can lead to significant differences in the phytochemical profile of plants from different geographical locations.

Research comparing Swertia chirayita from two different sites in the Garhwal region of Uttarakhand, Chakrata (CK) and Kaddukhal (KK), revealed that the CK site had a higher percentage of amarogentin. researchgate.net This variation is attributed to a combination of genetic differences between the plant populations and the distinct edaphic and climatic factors of each location. researchgate.net A study of S. chirayita populations from the Eastern Himalayas found that amarogentin content varied from 0.06% to 0.32%, highlighting the chemodiversity across different regions. phcogcommn.org Similarly, the specific growing location, including elevation, is a critical factor; plant material for one study was procured from a farm at an elevation of 1550 meters, indicating the importance of this parameter in cultivation protocols. researchgate.netjournalirjpac.com Temperature also influences the synthesis of the compound, with studies on in-vitro cultures showing that a temperature of 15 ± 1 °C is more suitable for the accumulation of amarogentin compared to 25 ± 1 °C. nih.gov

Table 1: Amarogentin Content in Swertia chirayita from Different Geographical Locations

Geographical SiteAmarogentin Content (%)Reference
Chakrata (CK), Uttarakhand0.094% researchgate.net
Kaddukhal (KK), Uttarakhand0.078% researchgate.net
Eastern Himalayan Populations0.06% - 0.32% phcogcommn.org

Comparative Analysis of Wild vs. Cultivated Plant Material

The comparison between wild-harvested and cultivated plant material reveals differences in the concentration of key phytochemicals, including amarogentin. These variations are critical for standardizing herbal raw materials and ensuring consistent quality for pharmaceutical applications.

A study analyzing Swertia chirayita found that field-grown (cultivated) plants contained 0.08% amarogentin. jmpas.com In contrast, tissue-cultured plants under laboratory conditions contained a similar amount of 0.08%, while callus cultures contained a lower concentration of 0.05%. jmpas.com Another detailed analysis of field-grown plants quantified amarogentin content in various parts, reporting the highest concentration in the flowers (0.617%), followed by leaves (0.447%), stem (0.426%), and the lowest in the roots (0.369%). researchgate.netjournalirjpac.com This demonstrates that cultivation allows for the optimization of harvesting practices to maximize the yield of the target compound.

Table 2: Comparative Analysis of Amarogentin Content

Plant SourceAmarogentin Content (%)Reference
Field Grown (Cultivated) S. chirayita0.08% jmpas.com
Tissue-Grown S. chirayita0.08% jmpas.com
Callus Culture of S. chirayita0.05% jmpas.com

Biotechnological Approaches for Enhanced Production (e.g., callus culture, tissue culture, root cultures)

Biotechnological methods offer a promising alternative to conventional cultivation for the production of amarogentin. nih.gov These in-vitro techniques provide a controlled environment, independent of geographical and climatic constraints, allowing for consistent and potentially enhanced production of secondary metabolites. nih.govengineering.org.cn

Callus and Tissue Cultures: Plant tissue culture, particularly shoot culture, has been shown to be an effective method for producing amarogentin. The accumulation of the compound often begins when callus cultures start differentiating into shoots. nih.gov While undifferentiated callus masses may show negligible or non-detectable levels of amarogentin, the content increases significantly as the shoots develop. nih.gov Research has demonstrated that three-month-old in-vitro grown shoots at 15 ± 1˚C can accumulate approximately 8.51 times more amarogentin than shoots of the same age grown in a greenhouse. nih.govnih.gov The accumulation in fully grown in-vitro shoots reached 5.79 µg/mg when provided with a specific medium (MS + IBA = 3 mg/L, KN = 1 mg/L). nih.gov

Root Cultures: Root cultures, including those transformed with Agrobacterium rhizogenes, have been extensively studied for amarogentin production. nih.gov The choice of growth medium significantly impacts both the growth rate and the compound yield, with RC (root culture) medium yielding the best amarogentin content. nih.gov The addition of elicitors can further enhance production; for instance, chitosan (B1678972) at a concentration of 25 mg/L was found to increase amarogentin levels. nih.gov Conversely, salicylic (B10762653) acid at 100 mM caused a reduction. nih.gov A significant breakthrough in harvesting the compound was achieved through a permeabilization treatment using Tween 20 in a bioreactor, which resulted in a 15-fold enhancement of amarogentin content released into the medium. nih.gov

Table 3: Amarogentin Production via Biotechnological Methods

Biotechnological MethodKey FindingsReference
Callus CultureAmarogentin content was 0.05%. jmpas.com Accumulation is low or negligible in undifferentiated callus but increases upon differentiation into shoots. nih.gov nih.govjmpas.com
Shoot/Tissue CultureContent of 0.08% in tissue-grown plants. jmpas.com In-vitro shoots can contain ≈8.51 folds higher amarogentin than greenhouse-grown shoots. nih.gov jmpas.comnih.gov
Root CultureBest amarogentin content obtained in RC medium. nih.gov nih.gov
Elicitation (Root Culture)Chitosan (25 mg/L) increased amarogentin content. Salicylic acid (100 mM) reduced it. nih.gov nih.gov
Permeabilization (Bioreactor)Use of Tween 20 led to a 15-fold enhancement of amarogentin in the culture medium. nih.gov nih.gov

Biosynthesis and Enzymology of Amarogentin

Secoiridoid Glycoside Biosynthetic Pathway

The formation of the sweroside (B190387) component of amarogentin (B1665944) is a multi-step process that begins with fundamental building blocks of terpenoid biosynthesis and proceeds through a series of key iridoid intermediates. researchgate.netresearchgate.net

The journey to amarogentin's sweroside moiety begins with the universal five-carbon precursors of all isoprenoids: Dimethylallyl Pyrophosphate (DMAPP) and its isomer, Isopentenyl Pyrophosphate (IPP). researchgate.netwikipedia.org In plants like Swertia chirata, which produce amarogentin, these initial building blocks are predominantly synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, also known as the deoxyxylulose phosphate pathway. researchgate.netnih.gov Research using 13C NMR studies has shown that this pathway accounts for over 95% of the IPP and DMAPP units that form the sweroside backbone. researchgate.net The MEP pathway, located in the plastids of plant cells, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to generate these essential precursors. nih.gov

The next critical step involves the condensation of one molecule of IPP with one molecule of DMAPP. This reaction is catalyzed by geranyl pyrophosphate synthase to form Geranyl Pyrophosphate (GPP), a ten-carbon monoterpene precursor. wikipedia.orgechelon-inc.comnih.gov GPP serves as the foundational skeleton for the subsequent formation of the iridoid ring system. researchgate.netresearchgate.net

Following the synthesis of GPP, a series of complex enzymatic modifications occur, leading to the formation of characteristic iridoid and secoiridoid intermediates. researchgate.netresearchgate.netresearchgate.net While the complete enzymatic sequence in S. chirayita is not fully elucidated, the established pathway in related species involves the transformation of GPP through several key compounds. researchgate.netnih.gov These intermediates represent the progressive construction and eventual cleavage of the cyclopentanopyran ring system that defines iridoids and secoiridoids. wikipedia.org

Table 1: Key Intermediates in the Secoiridoid Biosynthetic Pathway
Intermediate CompoundGeneral Role in the PathwayReference
Geranyl Pyrophosphate (GPP)C10 precursor formed from IPP and DMAPP; the starting point for monoterpene and iridoid synthesis. researchgate.netresearchgate.netwikipedia.org
Iridodial/IridotrialEarly cyclized iridoid intermediates formed from GPP. researchgate.netresearchgate.netresearchgate.net
Deoxyloganic AcidAn intermediate formed from iridodial; detected in S. chirayita. researchgate.netresearchgate.netresearchgate.net
Loganic AcidA key hydroxylated iridoid intermediate; detected in the root extracts of related species and considered a precursor to secologanic acid. researchgate.netresearchgate.netresearchgate.net
Secologanic AcidA crucial secoiridoid formed by the oxidative cleavage of the cyclopentane (B165970) ring of loganic acid. It is a direct precursor to sweroside. researchgate.netresearchgate.netdtu.dk

Secologanic acid undergoes further reactions, including glycosylation and cyclization, to form sweroside. nih.govdtu.dk Sweroside is recognized as a pivotal, common intermediate in the biosynthesis of numerous secoiridoid glycosides, including both swertiamarin (B1682845) and amarogentin. researchgate.netresearchgate.netresearchgate.net In the final step specific to amarogentin formation, the hydroxyl group on the glucose moiety of sweroside is esterified with the biphenyl (B1667301) carboxylic acid moiety, a reaction that completes the synthesis of the final molecule. dtu.dk

Biosynthesis of the Biphenyl Carboxylic Acid Moiety

The second major component of amarogentin, the biphenyl carboxylic acid, is synthesized through an entirely different route, believed to be a polyketide-type pathway. researchgate.netwikipedia.org

The unusual acyl group, 3,3',5-Trihydroxybiphenyl-2-carboxylic acid, is assembled from distinct molecular precursors. researchgate.netresearchgate.net Isotopic labeling studies have demonstrated that its biosynthesis involves the condensation of one unit of 3-hydroxybenzoyl-CoA, which acts as the starter unit, with three molecules of malonyl-CoA. researchgate.netwikipedia.orgresearchgate.net The 3-hydroxybenzoyl-CoA itself is derived from an early intermediate of the shikimate pathway, bypassing the more common intermediates like cinnamic acid or benzoic acid. researchgate.netresearchgate.net The assembly is catalyzed by a type-III polyketide synthase, likely a biphenyl synthase (BIS), which facilitates the iterative condensations and subsequent cyclization and aromatization reactions to form the biphenyl scaffold. researchgate.net

For the biphenyl carboxylic acid to be enzymatically coupled to the sweroside moiety, it must first be activated. In biosynthesis, this activation is typically achieved through the formation of a high-energy thioester bond with Coenzyme A (CoA). acs.orgsci-hub.se Therefore, 3,3',5-trihydroxybiphenyl-2-carboxyl-CoA is considered the likely biosynthetic precursor that participates in the final esterification reaction. acs.orgacs.org

To facilitate in-vitro studies of this biosynthetic step, researchers have successfully performed the chemical synthesis of both the Coenzyme A (CoA) ester and the N-Acetyl Cysteamine (SNAC) thiol ester of 3,3',5-trihydroxybiphenyl-2-carboxylic acid. acs.orgacs.org SNAC thioesters are stable, cell-permeable mimics of CoA esters and are valuable tools for probing the mechanisms of enzymes involved in polyketide and other biosynthetic pathways. mdpi.comacs.org The synthesis of these activated precursors is crucial for identifying and characterizing the specific acyltransferase enzyme responsible for ligating the biphenyl moiety to sweroside to form amarogentin. acs.org

Table 2: Precursors for the Biphenyl Carboxylic Acid Moiety
Precursor/IntermediateRole in BiosynthesisReference
3-Hydroxybenzoyl-CoAStarter unit for the polyketide synthesis, derived from the shikimate pathway. researchgate.netwikipedia.orgresearchgate.net
Malonyl-CoAThree units serve as the extender units in the polyketide chain elongation. researchgate.netwikipedia.orgresearchgate.net
3,3',5-Trihydroxybiphenyl-2-carboxylic AcidThe resulting biphenyl acid structure formed after condensation and cyclization. acs.orgacs.org
3,3',5-Trihydroxybiphenyl-2-carboxyl-CoA EsterThe activated form of the biphenyl acid, presumed to be the direct substrate for the final esterification step. acs.orgacs.org
N-Acetyl Cysteamine (SNAC) Thiol EsterA synthetic analogue of the CoA ester used as a tool for in-vitro enzymatic and biosynthetic studies. acs.orgmdpi.com

Enzyme Systems and Acyl-CoA Transferases Involved in Amarogentin Formation

The biosynthesis of amarogentin, a complex secoiridoid glycoside, involves a series of intricate enzymatic reactions. While the entire pathway is not fully elucidated, research has identified key enzyme families and reaction types that are crucial for its formation. The structure of amarogentin consists of a secoiridoid unit derived from the terpenoid pathway, a biphenyl-triol ring system, and a glucose moiety. researchgate.net The formation of the core secoiridoid structure involves enzymes such as secologanin (B1681713) synthase (SLS). juit.ac.in

A critical step in the biosynthesis is the coupling of the secoiridoid portion with the biphenyl acid derivative. researchgate.net This process is believed to involve acyl-CoA transferases. These enzymes catalyze the transfer of a coenzyme A (CoA) group from an acyl-CoA donor to a carboxylic acid acceptor. wikipedia.org In the context of amarogentin biosynthesis, an acyl-CoA transferase would likely activate a biphenyl carboxylic acid precursor, facilitating its esterification with the hydroxyl group of the secoiridoid aglycone, swertiamarin. While specific acyl-CoA transferases dedicated to amarogentin formation have not been isolated and characterized, their involvement is inferred from the structure of the final molecule and general knowledge of plant secondary metabolite biosynthesis. wikipedia.orgtu-braunschweig.de Studies on related pathways suggest that enzymes like biphenyl synthase (BICS) and chalcone (B49325) synthase (CHS)-like enzymes could be involved in forming the biphenyl precursor. tu-braunschweig.de

Furthermore, the enzyme β-glucosidase plays a role in the catabolism of amarogentin, hydrolyzing the glycosidic bond to release glucose. nih.gov Although this is a degradative rather than a formative process, it is a key aspect of the compound's enzymology.

Regulation of Biosynthesis in Plant Systems

The production of amarogentin in plants is not static; it is dynamically regulated by a variety of internal and external factors. These include chemical signals known as elicitors, the composition of growth media, hormonal balances, and the developmental stage of the plant.

Elicitors are compounds that can induce stress responses in plants, often leading to an enhanced production of secondary metabolites as a defense mechanism. nih.gov The effects of elicitors such as chitosan (B1678972) and salicylic (B10762653) acid on amarogentin biosynthesis have been investigated in plant cell and organ cultures, with varying results depending on the plant species and experimental conditions.

In root cultures of Swertia chirata, the application of 25 mg/L of chitosan resulted in a significant increase in amarogentin content. thieme-connect.comnih.gov Conversely, treatment with 100 mM salicylic acid led to a reduction in amarogentin levels in the same system. thieme-connect.comnih.gov

However, in shoot cultures of a different species, Swertia paniculata, a more nuanced response was observed. A study utilizing response surface methodology found that optimal production of amarogentin (0.435%) was achieved with concentrations of 9 mM salicylic acid and 12 mg/L chitosan after a 14-day treatment. nih.govresearchgate.net This was a 2.2-fold increase compared to control cultures. researchgate.net These findings underscore that the influence of elicitors is highly dependent on their concentration and the specific plant system being studied. nih.gov

Table 1: Effect of Elicitors on Amarogentin Production

Elicitor Concentration Plant System Effect on Amarogentin Content Reference
Chitosan 25 mg/L S. chirata root culture Significant increase thieme-connect.com, nih.gov
Salicylic Acid 100 mM S. chirata root culture Reduction thieme-connect.com, nih.gov
Salicylic Acid 9 mM S. paniculata shoot culture Optimal enhancement (0.435% yield) nih.gov, researchgate.net

The nutritional and hormonal environment is a critical determinant of secondary metabolite production in in vitro plant cultures. Studies on S. chirata root cultures revealed that the choice of basal medium significantly impacts both growth and amarogentin accumulation. The fastest growth rate was recorded in Nitsch medium, whereas the highest amarogentin content was obtained in root culture (RC) medium, which supported a slower growth rate. thieme-connect.comnih.govthieme-connect.com This suggests a trade-off between biomass production and secondary metabolite synthesis.

Increasing the sucrose (B13894) concentration in the medium from 3% to 6% and 9% (w/v) enhanced growth rates and total amarogentin yield, although the relative content remained unchanged. thieme-connect.comnih.gov Interestingly, most plant growth hormones tested on these root cultures did not cause a change in the amarogentin content. thieme-connect.com

For shoot cultures of S. chirayita, specific media compositions were found to be optimal for different developmental stages. A medium of MS supplemented with 1 mg/L 2,4-D, 0.5 mg/L 6-BAP, and 0.5 mg/L TDZ was used for leaf discs, while a medium of MS with 3 mg/L IBA and 1 mg/L Kinetin was used for the development of fully grown shoots that accumulated high levels of amarogentin. nih.govresearchgate.net

The concentration of amarogentin varies significantly throughout the life cycle of the Swertia plant, indicating that its biosynthesis is developmentally regulated. nih.gov Detailed analysis of S. chirayita at different in vitro developmental phases showed a clear pattern of accumulation.

In one study, leaf disc explants contained 4.72 µg/mg of amarogentin. nih.gov The content was lower in the initial callus phases but began to increase as the callus differentiated into shoots. The highest accumulation was observed in fully developed, three-month-old in vitro shoots, reaching 5.79 µg/mg at 15 ± 1 °C. nih.govresearchgate.net This content was approximately 8.51 times higher than that found in greenhouse-grown shoots of the same age (0.68 μg/mg), highlighting the potential of in vitro systems for enhanced production. nih.govresearchgate.net Another report noted that the highest concentration of amarogentin (0.1% of fresh weight) in greenhouse-grown plants was found in the root tissues. juit.ac.in

The synthesis of amarogentin in shoot cultures has been described as being entirely growth-dependent under cell culture conditions. mdpi.com This developmental regulation points to specific cell types and tissues being the primary sites of biosynthesis. nih.gov

Table 2: Amarogentin Content at Different Developmental Stages of S. chirayita

Developmental Stage Culture Condition Amarogentin Content (µg/mg) Reference
Leaf Disc Explant In vitro (15 ± 1 °C) 4.72 nih.gov
Fully Grown Shoots In vitro, ~3 months old (15 ± 1 °C) 5.79 nih.gov, researchgate.net
Fully Grown Shoots Greenhouse, ~3 months old 0.68 nih.gov

Advanced Extraction and Isolation Methodologies for Hplc Grade Purity

Solvent-Based Extraction Optimization

The initial and one of the most critical stages in obtaining high-purity amarogentin (B1665944) is the selection of an appropriate solvent and extraction method. The efficiency of this process dictates the concentration of amarogentin in the crude extract and the profile of co-extracted impurities, which in turn affects the complexity of subsequent purification steps.

The choice of solvent is paramount, as its polarity directly influences the selective extraction of secoiridoid glycosides like amarogentin. Research has demonstrated varying efficacies among different organic solvents.

Methanol (B129727): Due to its high polarity, methanol is a highly effective solvent for extracting amarogentin and other glycosides from plant material. amazonaws.com Studies on various Swertia species have consistently utilized methanol for efficient extraction, forming the basis for comparative analysis of different techniques. tandfonline.comresearchgate.net In some protocols, a hydro-alcoholic extract (methanol-water mixture) is prepared before further purification. jocpr.com

Ethanol (B145695): Ethanol is another commonly used polar solvent. It has been successfully employed to create crude extracts from the roots of Gentiana lutea for the subsequent isolation of amarogentin. prolabintefarm.com Research has also involved preparing ethanolic root extracts which are then re-dissolved in methanol or ethanol for further processing. prolabintefarm.com

Ethyl Acetate (B1210297): This solvent of medium polarity is crucial for fractionation. After an initial broad extraction with a more polar solvent like methanol, the extract is often partitioned. The ethyl acetate fraction frequently contains a concentrated amount of amarogentin. nih.govrsc.org For example, a crude extract can be partitioned with hexane, chloroform, and finally ethyl acetate, with the latter fraction being enriched in amarogentin. rsc.org

n-Butanol: In liquid-liquid partitioning, n-butanol is effective for extracting highly polar glycosides from an aqueous solution. One method involves extracting an aqueous layer containing bitter compounds with n-butanol to isolate amarogentin and related substances. sdiarticle3.com

The selection often involves a sequential process. For instance, a crude extract from Gentiana root might be successively partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity. jst.go.jp

The mechanical method used to extract amarogentin significantly impacts yield and extraction time. Several techniques have been evaluated to optimize the recovery of this compound from plant sources, particularly Swertia chirayita.

Static Extraction (SE): This conventional maceration technique involves soaking the plant material in a solvent for an extended period. Despite its simplicity, SE has proven to be highly efficient. Research shows that SE with methanol for 24 hours yields the highest recovery of amarogentin (5.79 mg/g) from S. chirayita compared to other methods. tandfonline.comresearchgate.nettandfonline.com

Continuous Shaking Extraction (CSE): This method involves constant agitation of the solvent-plant material mixture. While generally more efficient than static soaking for many compounds, for amarogentin, it resulted in a lower yield (ranging from 1.13 to 3.74 mg/g) compared to the 24-hour static extraction. tandfonline.com

Ultrasonic Extraction (USE): Also known as sonication, this technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction. mdpi.com While it significantly reduces extraction time (e.g., to 15 minutes), the yield of amarogentin is generally lower than that achieved with optimized static extraction. tandfonline.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and rapid release of compounds. mdpi.comnih.gov It is considered a "green" technique due to reduced time and solvent consumption. mdpi.com Optimized MAE conditions have been established for extracting amarogentin and other bioactive compounds from Gentiana species. researchgate.net

The following table summarizes the findings from a comparative study on amarogentin extraction from Swertia chirayita using methanol as the solvent. tandfonline.com

Extraction TechniqueOptimal TimeAmarogentin Yield (mg/g)
Static Extraction (SE)24 hours5.79
Continuous Shaking Extraction (CSE)24 hours3.74
Ultrasonic Extraction (USE)15 minutesLower than SE and CSE

Chromatographic Purification Strategies

Following initial extraction, the crude or fractionated extract contains a mixture of compounds. Achieving HPLC-grade purity requires a sequence of chromatographic techniques designed to separate amarogentin from structurally similar molecules and other impurities.

Open-column chromatography is a fundamental step for the initial cleanup and fractionation of the extract. miamioh.edu

Silica (B1680970) Gel Column Chromatography: Silica gel is a polar stationary phase used in normal-phase chromatography. kanto.com.myresearchgate.net Crude extracts, such as a hydro-alcoholic or ethyl acetate fraction, are loaded onto a silica gel column. jocpr.comnih.gov A solvent system of increasing polarity (a gradient) is used to elute the compounds. Less polar compounds elute first, while more polar compounds like amarogentin are retained longer. This step effectively removes non-polar impurities and separates the extract into simpler fractions. sdiarticle3.com

ODS (Octadecylsilyl) Column Chromatography: ODS, or C18, is a non-polar stationary phase used for reversed-phase chromatography. shimadzu.com.sg Fractions enriched with amarogentin from the silica gel column are often further purified on an ODS column. nih.gov Using a polar mobile phase, such as a methanol-water mixture, non-polar molecules are retained more strongly, allowing for the effective separation of amarogentin from other closely related compounds. nih.gov

Preparative HPLC is the final and most powerful step for isolating amarogentin to a purity of ≥99%. prolabintefarm.comaralyse.tech Unlike analytical HPLC, which identifies and quantifies substances, the goal of preparative HPLC is to isolate and collect the target compound in substantial amounts. aralyse.techwiley.com

The process involves injecting a concentrated fraction from a previous purification step (like ODS chromatography) into a high-resolution preparative HPLC column (e.g., a Develosil 5C18-MS-II). nih.gov A precisely controlled mobile phase, such as 40% aqueous methanol, is used to elute the compounds. nih.gov The eluent is monitored by a UV detector, and the specific peak corresponding to amarogentin is collected using a fraction collector. nih.govaralyse.tech This technique's high resolving power allows for the separation of amarogentin from any remaining trace impurities, yielding the final high-purity product. jst.go.jpthieme-connect.com

Solid-phase adsorption, also known as solid-phase extraction (SPE), offers a highly selective method for isolating amarogentin directly from crude extracts. researchgate.netacs.org This technique relies on the differential affinity of compounds in a liquid phase for a solid adsorbent material. researchgate.net

In one established method, an ethanolic extract from Gentiana lutea roots is suspended in water and treated with a panel of different solid sorbents. prolabintefarm.com Research has shown that certain inorganic sorbents, particularly those with a lamellar structure containing magnesium (Mg²⁺), exhibit a remarkable and selective capacity for adsorbing amarogentin. prolabintefarm.comresearchgate.net After treatment, the solid phase with the adsorbed amarogentin is filtered, and the compound is then desorbed using a suitable solvent like ethanol. prolabintefarm.comnih.gov This method can achieve excellent adsorption yields, in some cases exceeding 99%. prolabintefarm.comacs.org

The table below shows the adsorption efficiency of selected magnesium-based sorbents for amarogentin from a Gentiana lutea leaf extract. nih.gov

Solid SorbentAmarogentin Adsorption (%)
Mg Al azelate100
Mg Al acetate99.2
Mg Al benzensulfonate100

Process Optimization for Maximizing Purity and Yield (e.g., >99% purity)

Achieving HPLC grade purity (>99%) for amarogentin requires a multi-step process that combines efficient initial extraction with advanced, highly selective purification techniques. Optimization of each step is critical to maximize both the final yield and the purity of the compound.

Following extraction, biotechnological approaches have been developed to increase the production of amarogentin. In shoot cultures of Swertia paniculata, the application of elicitors such as salicylic (B10762653) acid (SA) and chitosan (B1678972) (CS) has been shown to significantly boost the yield of amarogentin. nih.gov Using Response Surface Methodology (RSM) to model the effects of these elicitors, optimal concentrations were determined to be 9 mM for salicylic acid and 12 mg/L for chitosan. nih.gov This treatment resulted in a 2.2-fold increase in mangiferin (B1668620) and a 3.0-fold increase in swertiamarin (B1682845), alongside a significant enhancement in amarogentin production, achieving a yield of 0.435%. nih.gov

Table 1: Effect of Elicitor Optimization on Metabolite Yield in Swertia paniculata Shoot Cultures

Metabolite Optimal Elicitor Concentration (SA / CS) Resulting Yield (%) Fold Increase (vs. Control)
Amarogentin 9 mM / 12 mg/L 0.435 -
Swertiamarin 9 mM / 12 mg/L 4.987 3.0
Mangiferin 9 mM / 12 mg/L 4.357 2.2

Data derived from a study using Response Surface Methodology to optimize production. nih.gov

For the crucial purification stage, solid-phase extraction (SPE) has emerged as a highly effective method for selectively isolating amarogentin from crude extracts. prolabintefarm.com Research on isolating amarogentin from Gentiana lutea root extracts has shown that certain solid sorbents can achieve exceptional adsorption yields. researchgate.netprolabintefarm.com Among 21 different sorbents tested, those containing magnesium ions (Mg²⁺) within a lamellar structure demonstrated the highest selectivity and efficiency for amarogentin. researchgate.netprolabintefarm.com

Table 2: Adsorption Yield of Amarogentin using Selected Solid-Phase Sorbents

Sorbent Type Key Component Adsorption Yield (%)
Lamellar Solid Mg²⁺ 86.4 - 99.9

This table summarizes the effectiveness of magnesium-containing sorbents in selectively capturing amarogentin from a crude extract. researchgate.netprolabintefarm.com

Through a combination of optimized initial extraction, a sequence of purification steps including liquid-liquid partitioning to remove less polar compounds, and final polishing with column chromatography, an initial purity of 99.87% for amarogentin has been successfully recorded. researchgate.net

Challenges in Isolating HPLC Grade Amarogentin from Complex Matrices

The isolation of amarogentin to a purity suitable for HPLC applications is fraught with significant challenges, primarily stemming from the compound's natural source and chemical properties.

The primary obstacle is the immense complexity of the plant matrix in which amarogentin is found. nih.gov Species from the Gentiana and Swertia genera contain a vast array of secondary metabolites. nih.govnih.gov Consequently, crude extracts contain not only amarogentin but also numerous other compounds, including other secoiridoids, xanthones, flavonoids, triterpenoids, and alkaloids, which must be separated. nih.gov

A major separation hurdle is the presence of structurally similar secoiridoid glycosides, such as gentiopicroside, swertiamarin, and sweroside (B190387). nih.govacs.org These molecules share a common core structure with amarogentin, resulting in similar polarities and chromatographic behaviors. This makes their separation by standard chromatographic techniques difficult and requires highly selective methods, such as specialized column materials or mobile phase compositions, to achieve baseline resolution. acs.orgacs.org The wide polarity range of the various compounds present in an extract further complicates the development of a single, effective chromatographic method. nih.govacs.org

Table 3: Major Co-occurring Compounds in Gentiana and Swertia Species Complicating Amarogentin Isolation

Compound Class Examples
Secoiridoids Gentiopicroside, Swertiamarin, Sweroside, Loganic Acid
Xanthones Mangiferin, Gentisin, Isogentisin
Flavonoids Isoorientin, Isovitexin

This table lists key compounds that often interfere with the purification of amarogentin. nih.govnih.govacs.org

Another significant challenge is the chemical instability of amarogentin, particularly in certain solvent systems. researchgate.netresearchgate.net Studies on the stability of pure (99.87%) amarogentin have shown significant degradation over a six-month period, with the rate of degradation being highly dependent on the solvent. researchgate.net While storage in pure methanol resulted in a minimal purity loss (to 97.21%), storage in aqueous methanol mixtures led to drastic degradation, with purity dropping to as low as 18.35% in a 50:50 methanol-water solution. researchgate.net This instability in aqueous solutions can severely impact the yield and purity during extraction and purification processes that utilize water or alcohol-water mixtures.

Finally, the relatively low concentration of amarogentin in the source plant material presents a practical challenge. nih.gov In many species, such as Gentiana lutea, amarogentin is a minor constituent compared to other compounds like gentiopicroside. nih.gov Even in richer sources like Swertia chirayita, the yield may only be a few milligrams per gram of dried plant material. researchgate.net This low natural abundance necessitates the processing of large quantities of raw material and highly efficient extraction and concentration steps to obtain usable quantities of high-purity amarogentin.

Rigorous Analytical Methodologies for Quantification and Quality Control of Hplc Grade Amarogentin

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of Amarogentin (B1665944), ensuring the purity and concentration of HPLC grade material. wisdomlib.org This method offers high resolution and sensitivity, making it ideal for separating Amarogentin from complex matrices and potential impurities. The development of robust HPLC methods is critical for quality control in research and commercial applications.

Method Development and Validation for Amarogentin Quantification (e.g., RP-HPLC, UFLC)

The quantification of Amarogentin is predominantly achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This technique is favored for its efficiency in separating moderately polar to non-polar compounds. Method development involves creating a procedure that is simple, precise, accurate, rapid, and reproducible for the specific determination of Amarogentin. nih.gov

Validation of the developed analytical method is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.gov This process ensures that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jyoungpharm.orgnih.gov For instance, RP-HPLC methods have been successfully developed and validated for the simultaneous estimation of Amarogentin and other compounds like Amaroswerin in plant extracts such as Swertia chirayita. indianjournals.comresearchgate.net These methods demonstrate good separation and resolution of the target analytes. indianjournals.com

Ultra-Fast Liquid Chromatography (UFLC), a variant of HPLC that operates at higher pressures for faster analysis times, can also be applied for the rapid quantification of compounds, though specific validated methods for Amarogentin are part of the broader high-performance liquid chromatography landscape.

Optimization of Chromatographic Parameters (e.g., column chemistry, mobile phase composition, flow rate, temperature)

Optimizing chromatographic parameters is a critical step to achieve efficient and reliable separation of Amarogentin. longdom.org The goal is to obtain symmetrical peak shapes, good resolution from other components, and a reasonable analysis time. prolabintefarm.com

Column Chemistry : The most commonly used stationary phase for Amarogentin analysis is a C18 (octadecylsilyl) column. nih.govnih.govresearchgate.net These columns, such as a Water's X-bridge C18 (5 μm, 4.6 mm × 250 mm), provide excellent resolution for secoiridoid glycosides like Amarogentin. nih.govresearchgate.net The choice of column is fundamental as it dictates the primary mode of interaction and separation. longdom.org

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent and water. longdom.org Common compositions include methanol (B129727) and water or acetonitrile (B52724) and water. indianjournals.comresearchgate.net The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time). indianjournals.comprolabintefarm.com For example, an isocratic system with methanol and water has been shown to achieve good separation of Amarogentin. indianjournals.com In other methods, a binary gradient elution of methanol and water is employed. nih.gov The pH of the aqueous portion of the mobile phase can also be adjusted, for instance with orthophosphoric acid, to improve peak shape and control the ionization state of the analyte. phenomenex.com

Flow Rate : The flow rate of the mobile phase affects both the analysis time and the separation efficiency. gcms.cz A typical flow rate for Amarogentin analysis is 1.0 mL/min. nih.gov This rate provides a balance between resolution and speed.

Temperature : Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and peak shapes. longdom.org Analyses are often performed at a controlled ambient temperature, such as 25°C, to ensure reproducibility. researchgate.net

Detection Methods (e.g., UV-DAD) and Wavelength Optimization

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for Amarogentin due to the presence of chromophores in its molecular structure. chromatographyonline.com

Detection Method : Both variable-wavelength detectors (VWD) and Photodiode Array Detectors (PDA or DAD) are suitable. chromatographyonline.com A DAD detector offers the advantage of acquiring the entire UV-Vis spectrum for any point in the chromatogram. chromatographyonline.comshimadzu.com This capability allows for the confirmation of peak purity and analyte identification by comparing the acquired spectrum with that of a reference standard. chromatographyonline.com

Wavelength Optimization : The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. chromatographyonline.com The optimal wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte, which provides the best signal-to-noise ratio. chromatographyonline.com For Amarogentin, analyses are frequently performed at a detection wavelength of 235 nm. nih.govindianjournals.comresearchgate.net This wavelength has been shown to provide good peaks for both Amarogentin and related compounds. indianjournals.com

Calibration Curve Generation and Linearity Assessment

To perform quantitative analysis, a calibration curve is constructed to establish the relationship between the detector response (e.g., peak area) and the concentration of the analyte. microbiozindia.com

A series of standard solutions of HPLC grade Amarogentin with known concentrations are prepared and injected into the HPLC system. youtube.com The peak area for each concentration is recorded, and a graph of peak area versus concentration is plotted. microbiozindia.com The relationship between concentration and response is then evaluated using statistical methods, typically linear least-squares regression. sepscience.com

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the analyte concentration within a given range. sepscience.com For Amarogentin, HPLC methods have demonstrated excellent linearity over specific concentration ranges. The quality of the fit is assessed by the correlation coefficient (R²) or coefficient of determination, with a value greater than 0.999 being indicative of a strong linear relationship. nih.govindianjournals.com

Table 1: Examples of Linearity Data for Amarogentin Quantification

Concentration Range Correlation Coefficient (R²) Reference
5.93 µg/mL to 190 µg/mL 0.999 indianjournals.com
2.968 ppm to 95.00 ppm > 0.999 nih.gov

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. tbzmed.ac.ir

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comsepscience.com

These values are often determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. sepscience.com The formulas are typically:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.comyoutube.com

For Amarogentin, specific LOD and LOQ values have been established through method validation studies.

Table 2: Reported LOD and LOQ Values for Amarogentin

Parameter Value Reference
Limit of Detection (LOD) 0.794 µg/mL indianjournals.com
Limit of Quantification (LOQ) 0.296 µg/mL indianjournals.com
Limit of Detection (LOD) 0.05 µg/mL prolabintefarm.com

Note: The LOD and LOQ values can vary between different analytical methods and instrument setups. The values from reference indianjournals.com appear to have the LOD and LOQ for Amarogentin inverted in the source text; typically, LOD is lower than LOQ.

Evaluation of Method Precision (Intra-assay, Inter-assay) and Accuracy (Recovery Rates)

Precision and accuracy are fundamental validation parameters that demonstrate the reliability of an analytical method.

Precision : The precision of a method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. cytometry.org It is usually expressed as the relative standard deviation (RSD).

Intra-assay precision (Repeatability) is evaluated by analyzing the same sample multiple times within the same analytical run, on the same day, and by the same analyst. cytometry.orgnih.gov

Inter-assay precision (Intermediate Precision) is assessed by analyzing the same sample on different days or by different analysts to determine the variability of the method over time. cytometry.orgnih.gov For validated Amarogentin methods, the RSD value for both inter-day and intra-day repeatability assays is typically less than 3%. indianjournals.com

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) has been established as a simple, precise, and rapid method for both the qualitative and quantitative analysis of amarogentin. phytolab.comresearchgate.net This technique offers a high sample throughput, making it a cost-effective alternative to HPLC for routine quality control. akjournals.com

The methodology typically involves spotting the amarogentin samples on precoated silica (B1680970) gel 60 F254 plates. researchgate.netakjournals.com The separation is then achieved using a mobile phase, with a commonly used solvent system being a mixture of ethyl acetate (B1210297), methanol, and water in a ratio of 77:8:8 (v/v/v). researchgate.netakjournals.com After the development of the chromatogram, the densitometric determination of amarogentin is performed in reflectance/absorbance mode, typically at a wavelength of 235 nm. researchgate.netakjournals.com

The validity of the HPTLC method for amarogentin analysis is confirmed through rigorous validation of several parameters, including precision, repeatability, and accuracy. researchgate.net Studies have demonstrated excellent reproducibility, with an average recovery of amarogentin being reported at 94.5%. researchgate.netakjournals.com The method is characterized by its simplicity, precision, specificity, sensitivity, and accuracy, making it a reliable tool for the quality control of raw materials containing amarogentin. researchgate.netakjournals.com

Table 1: HPTLC Method Validation Parameters for Amarogentin

Parameter Result
Stationary Phase Precoated Silica Gel 60 F254 Plates
Mobile Phase Ethyl Acetate : Methanol : Water (77:8:8, v/v/v)
Detection Wavelength 235 nm
Average Recovery 94.5% researchgate.netakjournals.com
Limit of Detection (LOD) 40 ng per spot akjournals.com
Limit of Quantification (LOQ) 200 ng per spot akjournals.com

Immunoanalytical Techniques for Sensitive Quantification

For highly sensitive and specific quantification of amarogentin, immunoanalytical techniques offer a powerful alternative to traditional chromatographic methods. These assays are particularly useful when dealing with complex matrices or when very low concentrations of the analyte need to be detected.

A significant advancement in the quantification of amarogentin has been the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) based on a specific monoclonal antibody (MAb). phytolab.com In a notable study, a monoclonal antibody against amarogentin, designated as MAb 1E9, was successfully produced. phytolab.com This was achieved by immunizing mice with amarogentin-bovine serum albumin (BSA) conjugates. phytolab.com The resulting hybridomas secreting the anti-amarogentin antibody were then used to establish the icELISA. phytolab.com This assay is founded on the principle of competition between free amarogentin in the sample and a fixed amount of amarogentin-antigen conjugate for binding to the limited number of antibody-binding sites.

The developed icELISA using MAb 1E9 has demonstrated high specificity for amarogentin. phytolab.com When compared to chromatographic methods like HPLC, the icELISA exhibits significantly higher sensitivity. phytolab.com The detectable concentration of amarogentin in the developed icELISA ranges from 1.95 to 62.5 ng/mL, with a limit of detection (LOD) of 1.28 ng/mL. phytolab.com This level of sensitivity is approximately 30 to 625 times higher than that of conventional HPLC methods. phytolab.com

Validation analyses have confirmed the precision and accuracy of this immunoanalytical technique. The intra-assay and inter-assay variations were found to be less than 3.9% and 8.8%, respectively. phytolab.com Furthermore, the accuracy of the method was demonstrated by recovery rates of spiked samples ranging from 91.0% to 106.4%. phytolab.com In comparative studies, the amarogentin content in various plant samples determined by icELISA showed a positive correlation with the results obtained by HPLC, further validating the reliability of the immunoassay. phytolab.com

Table 2: Comparison of icELISA and HPLC for Amarogentin Quantification

Parameter icELISA with MAb 1E9 Conventional HPLC
Limit of Detection (LOD) 1.28 ng/mL phytolab.com ~38.4 - 800 ng/mL phytolab.com
Intra-Assay Precision (CV%) < 3.9% phytolab.com Not Applicable
Inter-Assay Precision (CV%) < 8.8% phytolab.com Not Applicable
Accuracy (Recovery %) 91.0% - 106.4% phytolab.com Method Dependent

Purity Assessment and Standardization of Amarogentin Samples

The purity and standardization of amarogentin samples are critical for ensuring the accuracy and reproducibility of research findings. The use of well-characterized materials is a fundamental requirement in analytical chemistry.

The use of reference standards is essential for achieving analytical accuracy in the quantification of amarogentin. carlroth.com A primary reference standard is a highly purified compound that is used as a calibration standard in analytical methods. phytolab.com Commercially available amarogentin reference substances are often certified as primary reference standards with a specified absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com These reference standards come with a certificate of analysis that includes an HPLC chromatogram, providing a detailed profile of the compound's purity. carlroth.com

By using a well-characterized reference standard, analysts can accurately calibrate their instruments and validate their analytical methods. This ensures that the measurements of amarogentin in test samples are traceable to a known standard, thereby enhancing the reliability and comparability of results across different laboratories and studies. The reference standard is used to create a calibration curve, against which the peak areas of amarogentin in the samples are compared for quantification. carlroth.com

Stability Studies of Amarogentin in Various Solvents for Storage and Research Handling

The stability of HPLC grade amarogentin is a critical factor for accurate quantification and reliable research outcomes. Proper selection of a solvent system for storage is paramount to prevent degradation of the compound. Studies have been conducted to determine the most suitable solvents for maintaining the integrity of amarogentin over time.

One such study investigated the stability of pure amarogentin, isolated from Swertia chirayita, when stored in various solvent systems for a period of six months. researchgate.net The solvents tested included methanol, methanol-water mixtures (in ratios of 75:25, 50:50, and 25:75), and pure water. researchgate.net High-Performance Liquid Chromatography (HPLC) was utilized to monitor the degradation of amarogentin content over the storage period. researchgate.net

The initial purity of the amarogentin sample was determined to be 99.87%. researchgate.net After six months of storage, significant degradation was observed in most of the solvent systems. The most notable degradation occurred in the methanol-water mixtures and in pure water. researchgate.net

Detailed Research Findings:

The research revealed that pure methanol is the most suitable solvent for storing amarogentin, with minimal degradation observed after six months. researchgate.net In contrast, the presence of water significantly accelerated the degradation of amarogentin. researchgate.net The study postulated that the hydrolysis of the lactone ring and ester group in the amarogentin structure, in the presence of water, is the primary reason for this degradation. researchgate.net

Qualitative analysis using Thin Layer Chromatography (TLC) supported the HPLC findings, showing the appearance of additional spots in the samples stored in water and methanol-water mixtures after four and six months, indicating the formation of degradation products. researchgate.net Similarly, additional peaks were observed in the HPLC chromatograms of the degraded samples. researchgate.net

The following data tables summarize the quantitative findings of the stability study, illustrating the percentage of amarogentin remaining and the percentage decrease in amarogentin content in the different solvent systems over a six-month period.

Table 1: Amarogentin Content (%) After Storage in Different Solvents

Solvent SystemInitial Content (%)After 6 Months (%)
Methanol99.8797.21
Methanol: Water (75:25)99.8727.81
Methanol: Water (50:50)99.8718.35
Methanol: Water (25:75)99.8721.46
Water99.8745.83

Data sourced from a 2017 study on the degradation of amarogentin. researchgate.net

Table 2: Percent Decrease in Amarogentin Content After Six Months of Storage

Solvent SystemPercent Decrease (%)
Methanol2.66
Methanol: Water (75:25)72.16
Methanol: Water (50:50)81.63
Methanol: Water (25:75)78.51
Water54.11

Data calculated from a 2017 stability study of amarogentin. researchgate.net

These findings underscore the importance of solvent selection for the short-term and long-term storage of amarogentin for analytical and research purposes. For maintaining the purity and integrity of HPLC grade amarogentin, anhydrous methanol is the recommended solvent for storage. researchgate.net The use of aqueous-organic mixtures or pure water should be avoided for prolonged storage to prevent significant degradation of the compound. researchgate.net

Structural Elucidation and Advanced Chemical Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of structural elucidation, offering detailed insights into the molecular framework of Amarogentin (B1665944).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify the presence of chromophores—parts of a molecule that absorb light in the UV-visible range. In Amarogentin, the absorption of UV light is primarily due to the electronic transitions within its conjugated systems. The biphenyl-triol rings and the enol-ether system within the secoiridoid moiety act as the principal chromophores. Analysis of Amarogentin using HPLC with UV detection is commonly performed at a wavelength of 235 nm, indicating a significant absorbance maximum (λmax) in this region of the UV spectrum. researchgate.netresearchgate.net

Parameter Value Associated Structural Feature
λmax~235 nmConjugated π systems of the biphenyl-triol and secoiridoid moieties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. Through 1D (¹H, ¹³C) and 2D NMR experiments, the complete carbon framework and proton environments of Amarogentin can be mapped out.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. Published data for Amarogentin reveals chemical shifts consistent with its complex structure, including signals for the carbonyl carbons of the ester and lactone, aromatic carbons of the biphenyl (B1667301) rings, and the aliphatic carbons of the secoiridoid and glucose moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum details the chemical environment of each proton. The spectrum shows characteristic signals in the aromatic region for the protons on the biphenyl-triol rings, signals for the vinyl group in the secoiridoid portion, and a series of signals corresponding to the protons on the glucose and secoiridoid skeletons.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are critical for unambiguous assignment. COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the spin systems of the glucose and secoiridoid moieties. HSQC correlates protons with their directly attached carbons, confirming the assignments made from the 1D spectra. These combined techniques are indispensable for piecing together the complete molecular structure. researchgate.net

Table of Representative ¹³C NMR Chemical Shifts for Amarogentin Data recorded in Methanol-d₄

Chemical Shift (δ) in ppm Assignment Category
171.5 Lactone Carbonyl (C=O)
167.6, 166.0, 163.9 Biphenyl Carbons & Ester Carbonyl
157.5, 153.7, 148.6, 146.5 Aromatic/Olefinic Carbons
132.9, 129.3, 121.2, 121.0 Aromatic/Olefinic Carbons
116.5, 114.5, 112.9 Aromatic Carbons
105.6, 104.0, 103.1 Aromatic Carbons
97.2, 96.8 Acetal/Anomeric Carbons
78.4, 74.8, 74.6, 71.7 Carbons of Glucose Moiety
69.5, 62.4 Carbons of Glucose Moiety

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Amarogentin and to gain structural information from its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is observed, confirming the molecular weight. The high-resolution mass spectrometry (HRESI-TOF-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₂₉H₃₀O₁₃).

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide further structural proof. A characteristic and prominent fragment ion is observed at m/z 391. This fragment corresponds to the loss of the iridoid moiety, providing clear evidence for the secoiridoid glycoside structure.

Summary of Mass Spectrometry Data for Amarogentin

Parameter Value Interpretation
Molecular Formula C₂₉H₃₀O₁₃ -
Molecular Weight 586.5 g/mol -
[M+H]⁺ Ion (m/z) 587 Protonated molecular ion
[M+Na]⁺ Ion (m/z) 609.1584 Sodium adduct of the molecule

| Key Fragment Ion (m/z) | 391 | Corresponds to the loss of the iridoid moiety |

Confirmation of Stereochemistry and Glycosidic Linkages

The specific three-dimensional arrangement of atoms (stereochemistry) and the nature of the linkage to the sugar unit are critical to the identity of Amarogentin. These features are primarily confirmed through detailed analysis of NMR data. The glycosidic bond, which links the sweroside-derived aglycone to the glucose unit, is established as a β-linkage. This is determined by the coupling constant of the anomeric proton (H-1') of the glucose moiety in the ¹H NMR spectrum. A large coupling constant (typically >7 Hz) is characteristic of a trans-diaxial relationship between H-1' and H-2', which confirms the β-configuration of the glycosidic linkage.

Analysis of Key Structural Subgroups: Iridoid Moiety, Glucose Moiety, and Biphenyl-Triol Rings

The complete structure of Amarogentin is understood by analyzing the distinct spectroscopic signatures of its three primary components. researchgate.net

Iridoid Moiety: This secoiridoid part of the molecule is identified by a unique set of signals in both ¹H and ¹³C NMR spectra, including those for the vinyl group, the lactone ring, and several chiral centers. In mass spectrometry, the characteristic loss of this unit leading to a fragment at m/z 391 is a key diagnostic feature.

Glucose Moiety: The presence of the sugar is confirmed by a cluster of signals in the 3.0-5.0 ppm region of the ¹H NMR spectrum and the 60-100 ppm region of the ¹³C NMR spectrum. The anomeric proton and carbon signals are particularly diagnostic. The β-linkage is confirmed by the coupling constant of the anomeric proton as previously described.

Biphenyl-Triol Rings: This aromatic acyl group is responsible for signals in the downfield (aromatic) region of the ¹H NMR spectrum (typically 6.5-8.0 ppm). The corresponding aromatic carbon signals are observed in the ¹³C NMR spectrum between 110 and 160 ppm. The specific substitution pattern on the two phenyl rings can be deduced from the coupling patterns of the aromatic protons.

Molecular Mechanisms of Biological Activities in Vitro and Mechanistic in Vivo Models

Anticancer and Chemopreventive Mechanisms

Amarogentin (B1665944) exerts its anticancer effects through a multi-pronged approach at the molecular level, targeting cell cycle progression, inducing programmed cell death, and inhibiting pathways that lead to uncontrolled cell growth.

The compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for preventing their proliferation. Studies have identified its ability to induce arrest at key checkpoints, namely G1/S and G2/M.

In a mouse liver carcinogenesis model, amarogentin was found to modulate the G1/S checkpoint. figshare.com This was achieved through the downregulation of crucial cell cycle proteins such as cyclin D1, c-Myc, mdm2, and cdc25A, coupled with the upregulation of tumor suppressor proteins p53 and p21. figshare.com In human gastric cancer cells (SNU-16), amarogentin induced a potent and dose-dependent arrest at the G2/M phase of the cell cycle. figshare.com This arrest was associated with the downregulation of key signaling molecules in the PI3K/Akt/m-TOR pathway and an upregulation of cyclin D1 and cyclin E protein expressions. figshare.com

Table 1: Effect of Amarogentin on Cell Cycle Regulatory Proteins

Protein Effect Cell Cycle Checkpoint Cancer Model Reference
Cyclin D1 Downregulation G1/S Mouse Liver Carcinogenesis figshare.com
c-Myc Downregulation G1/S Mouse Liver Carcinogenesis figshare.com
mdm2 Downregulation G1/S Mouse Liver Carcinogenesis figshare.com
cdc25A Downregulation G1/S Mouse Liver Carcinogenesis figshare.com
p53 Upregulation G1/S Mouse Liver Carcinogenesis figshare.com
p21 Upregulation G1/S Mouse Liver Carcinogenesis figshare.com
- G2/M Arrest G2/M Human Gastric Cancer (SNU-16) figshare.com

A primary mechanism of amarogentin's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. This is accomplished through the modulation of several intricate signaling pathways.

Caspase-3 Activation and Mitochondrial Pathway: Amarogentin triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by its ability to upregulate the Bax/Bcl-2 ratio in a mouse liver carcinogenesis model. figshare.com An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. A key executioner caspase, Caspase-3, is activated by amarogentin treatment, leading to the cleavage of downstream targets like poly ADP-ribose polymerase (PARP) and ultimately, cell death. figshare.comnih.gov In gastric carcinoma cells, amarogentin also modulates Bax and Bcl-2 protein levels to induce apoptosis. semanticscholar.org

Endoplasmic Reticulum (ER) Pathway: While the precise mechanisms are still being elucidated, it is understood that pathways originating from the mitochondria and the endoplasmic reticulum are crucial participants in the apoptosis of cancer cells treated with amarogentin. nih.gov

Amarogentin has been observed to directly inhibit the hyperproliferation characteristic of cancer cells. In a mouse skin carcinogenesis model, amarogentin was shown to reduce hyperproliferation by downregulating Cyclooxygenase-II (COX-2). researchgate.net Further studies have confirmed that crude and purified extracts containing amarogentin significantly inhibit cell proliferation in mice skin exposed to the carcinogen dimethylbenz(a)anthracene (DMBA). semanticscholar.orgnih.gov Research on colorectal cancer cells also demonstrates that amarogentin suppresses cell proliferation and can induce a form of cell death known as ferroptosis. nih.gov

Amarogentin has been identified as a potent inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This inhibitory activity is particularly relevant in the context of anti-parasitic action. Research has shown that amarogentin, as a component of a methanolic extract from Swertia chirata, effectively inhibits the catalytic activity of Topoisomerase I from the protozoan parasite Leishmania donovani. The mechanism involves amarogentin interacting with the enzyme, which prevents the formation of the binary enzyme-DNA complex necessary for its function. This disruption of a vital parasitic enzyme highlights a specific molecular target for amarogentin's therapeutic potential.

Anti-inflammatory and Immunomodulatory Actions

Beyond its anticancer properties, amarogentin exhibits significant anti-inflammatory and immunomodulatory effects by targeting key mediators of the inflammatory response. In vitro studies have shown it can suppress the production of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13) in spleen cells. japsonline.com Furthermore, in human mast cells, amarogentin inhibits the production of newly synthesized Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in inflammation. nih.gov

A key molecular mechanism underlying amarogentin's anti-inflammatory and, in part, its anticancer activity is its selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a major role in synthesizing prostaglandins (B1171923) that mediate inflammation and pain. nih.gov

Computational studies employing molecular docking and molecular dynamics simulations have elucidated the basis for this selectivity. nih.gov

Molecular Docking and Binding Energy: Molecular docking analyses revealed that amarogentin has a significantly higher binding affinity for COX-2 compared to the constitutively expressed COX-1 isoform. The calculated binding energy for amarogentin with COX-2 was -10.32 kcal/mol, which is comparable to selective COX-2 inhibitors like etoricoxib, while its binding energy with COX-1 was -7.67 kcal/mol. nih.gov

Binding Free Energy Calculations: The selectivity was further confirmed by Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations. The total binding free energy for the amarogentin-COX-2 complex was calculated to be -52.35 KCal/mol, indicating a highly stable and favorable interaction. nih.gov In stark contrast, the binding free energy for the amarogentin-COX-1 complex was only -8.57 KCal/mol, suggesting a much weaker and less stable interaction. nih.gov

Molecular Interactions: This selectivity is attributed to subtle structural differences in the binding cavities of the two enzyme isoforms. nih.gov In the COX-2 complex, amarogentin forms five hydrogen bonds with key amino acid residues, including Arg106, Tyr371, Met508, and Ser516, effectively blocking the hydrophobic channel and preventing the entry of its natural substrate, arachidonic acid. figshare.comnih.gov

Table 2: Computational Analysis of Amarogentin Binding to COX Isoforms

Parameter COX-1 COX-2 Significance Reference
Binding Energy (kcal/mol) -7.67 -10.32 Higher affinity for COX-2 nih.gov
Binding Free Energy (MMGBSA, KCal/mol) -8.57 -52.35 Highly stable and selective binding to COX-2 nih.gov
Key H-Bond Interactions Arg119, Ser352 Arg106, Tyr371, Met508, Ser516 Different binding pose contributes to selectivity figshare.com

This detailed computational analysis provides a robust molecular-level explanation for how amarogentin acts as a selective COX-2 inhibitor, underpinning its role as an anti-inflammatory and chemopreventive agent. nih.gov

Modulation of Pro-inflammatory and Anti-inflammatory Cytokines

Amarogentin demonstrates notable immunomodulatory effects by altering the secretion of various cytokines. In studies involving animal models of arthritis, amarogentin has been shown to modulate the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). scispace.com Further research on atopic dermatitis-like mouse models revealed that amarogentin could inhibit the secretion of T-helper 2 (Th2)-associated cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov Additionally, it was found to suppress cytokines associated with the Mitogen-Activated Protein Kinase (MAPK) pathway, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and TNF-α in skin lesions. nih.gov

In in vitro models using HaCaT keratinocytes, amarogentin was observed to suppress the production of IL-6. nih.gov It also reduced the expression of IL-8 and Matrix Metalloproteinase-1 (MMP-1) in HaCaT cells that were co-stimulated with histamine (B1213489) and TNF-α. nih.govresearchgate.net These findings underscore amarogentin's role in mitigating inflammatory responses by downregulating key pro-inflammatory mediators.

Effects on Immune Cells (e.g., human mast cells and keratinocytes)

Amarogentin's immunomodulatory activity extends to direct effects on key immune cells of the skin. nih.gov In the human mast cell line LAD-2, amarogentin was found to inhibit the substance P-induced production of newly synthesized TNF-α. nih.govresearchgate.net However, it did not affect the degranulation process or the release of stored histamine from these cells. nih.govresearchgate.net

In human keratinocytes (HaCaT cell line), amarogentin has been shown to reduce the expression of IL-8 and MMP-1 when the cells were stimulated with histamine and TNF-α. scispace.comnih.gov This effect was comparable to that of the antihistamine azelastine. nih.gov As an agonist for bitter taste receptors (TAS2Rs) expressed on keratinocytes, amarogentin also promotes keratinocyte differentiation. nih.govnih.gov These interactions with both mast cells and keratinocytes highlight its potential to modulate skin-based immune responses. nih.gov

Table 1: Immunomodulatory Effects of Amarogentin on Immune Cells and Cytokines
Cell Type / ModelStimulusEffect of AmarogentinReference
Human Mast Cells (LAD-2)Substance PInhibited production of newly synthesized TNF-α. nih.govresearchgate.net
Human Keratinocytes (HaCaT)Histamine and TNF-αReduced expression of IL-8 and MMP-1. scispace.comnih.gov
Atopic Dermatitis-like MiceDNCB-inducedInhibited secretion of IL-4, IL-5, IL-13, IL-1β, IL-6, MCP-1, and TNF-α. nih.gov
Arthritic MiceNot SpecifiedModulated secretion of pro-inflammatory cytokines including TNF-α. scispace.com

Antioxidative Stress Mechanisms

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD1, SOD2, CAT, GPx)

Amarogentin has been shown to bolster the cellular antioxidant defense system by increasing the activity of several key enzymes. nih.gov In studies using yeast models, treatment with amarogentin at concentrations of 3 and 10 μM resulted in a notable increase in the enzymatic activities of total Superoxide Dismutase (SOD), SOD2 (manganese-dependent SOD), Catalase (CAT), and total Glutathione Peroxidase (GPx). nih.gov Interestingly, the activity of SOD1 (copper-zinc-dependent SOD) was not affected. nih.gov

Similar effects were observed in PC12 cells, a cell line used for studying the nervous system. nih.gov In these cells, amarogentin treatment led to a significant increase in the activities of total SOD and SOD2, while SOD1 activity remained unchanged. nih.gov This enhancement of endogenous antioxidant enzymes is a primary mechanism behind amarogentin's protective effects against oxidative stress. nih.govnih.gov

Reduction of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) Levels

A direct consequence of enhanced antioxidant enzyme activity is the reduction of harmful oxidative molecules. Amarogentin significantly decreases the intracellular levels of Reactive Oxygen Species (ROS) in PC12 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.govnih.gov ROS are highly reactive molecules that can damage cellular components like proteins, lipids, and nucleic acids. nih.gov

Furthermore, amarogentin treatment effectively reduces the levels of Malondialdehyde (MDA). nih.govnih.gov MDA is a well-established biomarker of oxidative stress, as it is a major product of the peroxidation of polyunsaturated fatty acids in cell membranes. nih.gov In H₂O₂-treated PC12 cells, amarogentin significantly lowered the elevated MDA levels, indicating a reduction in lipid peroxidation and cellular damage. nih.gov

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the cellular antioxidant response. mdpi.comnih.gov Amarogentin has been found to activate this pathway. nih.gov In PC12 cells, treatment with amarogentin increased the gene expression of Nrf2. nih.govnih.gov The activation of Nrf2 is crucial as it controls the expression of a wide array of antioxidant and detoxification genes, thereby maintaining cellular redox homeostasis. nih.gov This suggests that amarogentin's antioxidative effects are, at least in part, mediated through the upregulation of the Nrf2 signaling pathway.

Role in Anti-aging and Neuroprotection in Cellular Models (e.g., yeast mutants, PC12 cells)

Amarogentin exhibits significant anti-aging and neuroprotective properties in cellular models, which are closely linked to its antioxidative stress mechanisms. nih.gov In the K6001 yeast model, amarogentin was shown to significantly extend the replicative lifespan at concentrations of 1, 3, and 10 μM. nih.govnih.gov Crucially, this life-extending effect was not observed in yeast mutants lacking key antioxidant genes such as sod1, sod2, uth1, and skn7. nih.govresearchgate.net This indicates that amarogentin's anti-aging effects are dependent on a functional antioxidative stress response system. nih.govresearchgate.net

In the context of neuroprotection, amarogentin demonstrated a significant ability to improve the survival rate of PC12 cells under H₂O₂-induced oxidative stress. nih.govnih.gov Beyond its antioxidant effects, amarogentin also exhibited neuritogenic activity in PC12 cells, suggesting it could be a candidate for developing treatments for neurodegenerative diseases. nih.govnih.gov

Table 2: Antioxidative Stress Mechanisms of Amarogentin
MechanismModel SystemObserved EffectReference
Enhancement of Antioxidant EnzymesYeast, PC12 CellsIncreased activities of total SOD, SOD2, CAT, and GPx. No effect on SOD1. nih.gov
Reduction of Oxidative MarkersPC12 CellsSignificantly reduced levels of intracellular ROS and MDA. nih.govnih.gov
Activation of Nrf2 PathwayPC12 CellsIncreased gene expression of Nrf2. nih.govnih.gov
Anti-agingYeast (K6001)Extended replicative lifespan. nih.govnih.gov
NeuroprotectionPC12 CellsImproved survival rate under oxidative stress and exhibited neuritogenic activity. nih.govnih.gov

Antidiabetic Effects and Glucose Homeostasis Regulation

Amarogentin, a secoiridoid glycoside, demonstrates significant potential in the management of diabetic conditions through various molecular mechanisms. Its action involves key signaling pathways and enzymes that regulate glucose metabolism, thereby influencing glucose homeostasis.

AMP-activated protein kinase (AMPK) is a crucial enzyme in the regulation of cellular energy homeostasis and is a therapeutic target for metabolic diseases like type 2 diabetes. nih.govfrontiersin.org Amarogentin has been identified as a potent activator of the AMPK signaling pathway. nih.gov

In-depth molecular studies have revealed that amarogentin directly interacts with the α2 subunit of AMPK. nih.gov This interaction leads to the activation of the trimeric kinase with a high degree of potency, exhibiting an half maximal effective concentration (EC50) value of 277 pM. nih.gov In cell culture experiments using L6 myotubes, HUH7, and endothelial cells, treatment with amarogentin resulted in the induced phosphorylation of AMPK. nih.gov This activation consequently leads to the phosphorylation of its downstream targets, including acetyl-CoA-carboxylase (ACC) and endothelial nitric oxide synthase (eNOS). nih.gov The activation of this pathway is linked to enhanced glucose uptake in myotubes, highlighting a key mechanism for its antidiabetic effects. nih.gov

Table 1: Effect of Amarogentin on AMPK Activation

ParameterFindingReference
Target Subunitα2 subunit of AMPK nih.gov
EC50 for Kinase Activation277 pM nih.gov
Downstream EffectsPhosphorylation of ACC and eNOS nih.gov
Cellular OutcomeEnhanced glucose uptake in myotubes nih.gov

Amarogentin influences the expression of key proteins involved in glucose transport and production. Specifically, it modulates the expression of Glucose Transporter 4 (GLUT4) and Phosphoenolpyruvate Carboxykinase (PEPCK). researchgate.net

In a study involving streptozotocin-induced type 1 diabetic rats, the administration of amarogentin for one week led to an enhanced expression of GLUT4 in skeletal muscle. researchgate.net Skeletal muscle is a primary site for glucose disposal, and a reduction in GLUT4 expression is a documented issue in diabetic states. researchgate.net By increasing GLUT4 expression, amarogentin facilitates improved glucose uptake from the bloodstream into muscle tissue. researchgate.netijbs.com

Conversely, the same study observed that the levels of both PEPCK mRNA and protein experienced a significant decrease in the liver of amarogentin-treated diabetic rats. researchgate.net PEPCK is a rate-limiting enzyme in hepatic gluconeogenesis, the process of producing glucose in the liver, which is often highly expressed in diabetes. researchgate.net By inhibiting the expression of PEPCK, amarogentin may help to reduce excessive glucose production by the liver. researchgate.net

The polyol pathway, in which aldose reductase (ALR2) is the first and rate-limiting enzyme, becomes hyperactive during hyperglycemia. nih.govbrieflands.com This enzyme converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the development of secondary diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govmdpi.com Therefore, the inhibition of ALR2 is a key therapeutic strategy. nih.govunits.it

Extracts from the plant Gentiana lutea, a known source of amarogentin, have demonstrated significant inhibitory activity against both rat lens and human ALR2. nih.gov While various extracts showed efficacy, molecular docking studies have specifically identified amarogentin as a potential inhibitor of ALR2, suggesting it may be a key contributor to the observed activity. nih.gov

Neuroprotective and Neuritogenic Mechanisms

Amarogentin also exhibits significant activity within the nervous system, demonstrating neuroprotective and neuritogenic properties. These effects are primarily observed through its ability to stimulate the growth of neurites and to enhance the action of nerve growth factor.

PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for studying neuronal differentiation and neurite outgrowth. nih.govnih.gov Upon exposure to neurotrophic factors, these cells stop proliferating and extend neurites, mimicking the behavior of sympathetic neurons. nih.gov

Studies have shown that amarogentin possesses neuritogenic activity, effectively promoting neurite outgrowth in PC12 cells. researchgate.netresearchgate.net This activity suggests a role for amarogentin in promoting neuronal differentiation and regeneration. researchgate.net Research indicates that amarogentin may induce this effect by targeting the insulin (B600854) receptor (INSR) and subsequently activating signaling pathways such as PI3K/AKT/Ras/Raf/ERK. mdpi.com

Nerve Growth Factor (NGF) is a critical neurotrophin involved in the growth, maintenance, and survival of neurons. nih.govmdpi.com It exerts its effects by binding to specific receptors, such as TrkA, which activates downstream signaling pathways that promote neuronal differentiation. nih.govmdpi.com

Amarogentin not only mimics the effects of NGF but also enhances its activity. researchgate.netmdpi.com In studies using PC12 cells, the combination of a low dose of NGF with amarogentin resulted in a significantly greater percentage of cells exhibiting neurite outgrowth than with either substance alone. researchgate.net This potentiation of NGF activity suggests a synergistic relationship, where amarogentin can amplify the neurotrophic signals essential for neuronal health and plasticity. researchgate.netnih.gov

Table 2: Effect of Amarogentin on Neurite Outgrowth in PC12 Cells

TreatmentConcentrationPercentage of Cells with Neurite Outgrowth (%)Reference
Control (0.5% DMSO)-~5% researchgate.net
NGF1 ng/mL~15% researchgate.net
NGF40 ng/mL~55% researchgate.net
Amarogentin3 µM~50% researchgate.net
Amarogentin + NGF3 µM + 1 ng/mL~75% researchgate.net
Data is approximated from graphical representations in the cited source.

Anti-thrombotic and Platelet Aggregation Inhibition

Amarogentin, HPLC Grade, has demonstrated significant anti-thrombotic and platelet aggregation inhibitory effects in various in vitro and mechanistic in vivo models. Its mechanism of action primarily involves the interruption of critical signaling pathways initiated by collagen, a potent platelet agonist.

Research has shown that Amarogentin effectively inhibits platelet aggregation induced by collagen. nih.govnovanet.ca In studies using washed human platelets, Amarogentin treatment resulted in a concentration-dependent inhibition of collagen-induced aggregation. researchgate.netresearchgate.net However, it is noteworthy that Amarogentin did not inhibit platelet aggregation induced by other agonists such as thrombin, arachidonic acid, and U46619, suggesting a specific action on the collagen-activated pathway. nih.govnovanet.ca The inhibitory effect of Amarogentin on collagen-induced platelet aggregation is a key indicator of its potential anti-thrombotic properties. nih.gov

Table 1: Effect of Amarogentin on Collagen-Induced Platelet Aggregation
Amarogentin Concentration (μM)Inhibition of Platelet Aggregation (%)
15Data not available in provided search results
30Data not available in provided search results
60Significantly inhibited
This table summarizes the reported inhibitory effects of different concentrations of Amarogentin on collagen-induced platelet aggregation. Specific percentage inhibitions were not detailed in the provided search results, but a significant inhibitory effect was noted at 60 μM. nih.govnovanet.ca

The mechanism underlying Amarogentin's anti-platelet activity involves the suppression of key signaling molecules downstream of the collagen receptor. researchgate.net Specifically, Amarogentin has been found to inhibit the collagen-induced phosphorylation of Phospholipase C (PLC)γ2 and Protein Kinase C (PKC). nih.govresearchgate.net PLCγ2 is a crucial enzyme that, upon activation, leads to the generation of intracellular messengers that activate PKC, a protein kinase that plays a central role in platelet activation. nih.gov

Table 2: Effect of Amarogentin on Key Signaling Molecules in Platelet Activation
Signaling MoleculeEffect of Amarogentin
Phosphorylation of PLCγ2Inhibited
Phosphorylation of PKCInhibited
Phosphorylation of p38 MAPKInhibited
Phosphorylation of JNKInhibited
Phosphorylation of ERKInhibited
This table outlines the inhibitory effects of Amarogentin on the phosphorylation of critical signaling proteins involved in collagen-induced platelet aggregation. nih.govresearchgate.netresearchgate.net

Osteoblast Differentiation Promotion

In addition to its anti-thrombotic effects, this compound, has been investigated for its role in bone metabolism, specifically in promoting the differentiation of osteoblasts, the cells responsible for bone formation. nih.govarchivesofmedicalscience.comnih.gov

In vitro and in vivo studies have demonstrated that Amarogentin enhances osteoblast differentiation through the modulation of the Nrf-2/MAPK/ERK signaling pathway. nih.govarchivesofmedicalscience.comnih.gov The ERK/MAPK signaling pathway is known to regulate osteoblast differentiation and apoptosis. nih.govarchivesofmedicalscience.com Research has shown that Amarogentin treatment can enhance the expression of phosphorylated ERK (p-ERK) in osteoblasts. nih.govnih.gov This suggests that Amarogentin's pro-osteogenic effects are, at least in part, mediated by the activation of this pathway. Furthermore, the involvement of Nrf-2, a transcription factor that regulates cellular antioxidant responses, in conjunction with the MAPK/ERK pathway, appears to be a key mechanism by which Amarogentin promotes osteoblast function. nih.govarchivesofmedicalscience.com

A hallmark of osteoblast differentiation is the increased activity of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization. who.intmdpi.com Studies have shown that treatment of human osteoblast-like cells (MG63) with Amarogentin significantly enhances ALP activity in a concentration-dependent manner. nih.govarchivesofmedicalscience.com

In addition to promoting differentiation, Amarogentin has also been observed to enhance the proliferation of osteoblasts. nih.govarchivesofmedicalscience.com In cultured MG63 cells, Amarogentin treatment led to a significant increase in cell proliferation compared to untreated controls. nih.govarchivesofmedicalscience.com This dual effect of promoting both the proliferation and differentiation of osteoblasts underscores the potential of Amarogentin in the context of bone health. nih.govnih.gov

Table 3: Effect of Amarogentin on Osteoblast Function
ParameterEffect of Amarogentin
Alkaline Phosphatase (ALP) ActivitySignificantly enhanced
Osteoblast ProliferationSignificantly enhanced
p-ERK ExpressionEnhanced
This table summarizes the observed effects of Amarogentin on key markers of osteoblast activity and differentiation. nih.govarchivesofmedicalscience.comnih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Pharmacophoric Elements within Amarogentin's Structure

Amarogentin's complex chemical architecture is comprised of three distinct structural subunits that are considered essential pharmacophoric elements. These foundational components are integral to its biological activity, and their interplay dictates the molecule's interaction with various physiological targets researchgate.net.

The three primary subgroups are:

The Iridoid Group: This secoiridoid core, specifically a tetrahydropyranone structure, forms the backbone of the molecule.

The Glycoside Moiety: A central glucose molecule acts as a linker, connecting the other two primary components.

The Biphenyl (B1667301) Moiety: A trihydroxy-biphenyl carboxylic acid moiety is attached to the glucose unit. This aromatic region contributes significantly to the molecule's interactions.

Understanding the individual and collective contributions of these moieties is the cornerstone of SAR studies, providing a roadmap for targeted chemical modifications.

Computational Approaches in SAR Studies

To elucidate the SAR of Amarogentin (B1665944) at a molecular level, various computational methods are employed. These in silico techniques provide profound insights into ligand-target interactions, the stability of molecular complexes, and the energetics of binding, thereby guiding rational drug design efforts.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Amarogentin, docking studies have been instrumental in understanding its inhibitory mechanism, particularly against enzymes like cyclooxygenase (COX).

In studies comparing Amarogentin's affinity for COX-1 and COX-2, the compound demonstrated a significantly higher binding affinity for the COX-2 isoform. This selectivity is crucial, as COX-2 selective inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs. The binding energy for Amarogentin with COX-2 was found to be comparable to that of well-known selective COX-2 inhibitors targetmol.com.

Target ProteinBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
COX-1-7.67--
COX-2-10.32Etoricoxib-10.41
COX-2-10.32Parecoxib-11.67

The analysis of the docked pose reveals that this potential selectivity is achieved through subtle but important structural differences within the binding cavities of the two COX isoforms targetmol.com. It is hypothesized that Amarogentin may block the entry of natural substrates into the hydrophobic binding channel of COX-2, thereby inhibiting the cyclooxygenation step.

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, offering insights that static docking cannot.

For Amarogentin, MD simulations have been conducted on its complex with both COX-1 and COX-2. These simulations showed a clear difference in the stability of the two complexes, with the Amarogentin-COX-2 complex proving to be more stable after a 40-nanosecond simulation period targetmol.com. This increased stability supports the hypothesis of selective inhibition of the COX-2 isoform.

To further quantify the binding affinity and validate docking and MD simulation results, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein.

Calculations for the Amarogentin-COX complexes yielded significantly different binding free energies, strongly suggesting selective inhibition. The total binding free energy for the Amarogentin-COX-2 complex was calculated to be -52.35 kcal/mol, whereas the energy for the Amarogentin-COX-1 complex was only -8.57 kcal/mol targetmol.com. This substantial energy difference provides a quantitative basis for the observed selectivity of Amarogentin for COX-2.

ComplexTotal Binding Free Energy (kcal/mol)
Amarogentin-COX-1-8.57
Amarogentin-COX-2-52.35

Design and Synthesis of Novel Amarogentin Derivatives

The insights gained from SAR and computational studies form the basis for the rational design and synthesis of novel Amarogentin derivatives. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. While the literature on extensive synthetic campaigns for Amarogentin derivatives is limited, strategies can be proposed based on its known pharmacophoric elements.

Molecular modification strategies would logically focus on the three key structural components of Amarogentin.

Glycoside Moiety Modification: The central glucose unit serves as a crucial linker. Strategies could involve its replacement with other sugars or non-carbohydrate linkers to assess the impact on spacing and orientation of the iridoid and biphenyl groups. Additionally, modifications to the hydroxyl groups of the glucose could alter solubility and hydrogen-bonding interactions with target proteins.

Biphenyl Moiety Modification: The trihydroxy-biphenyl carboxylic acid is a key interaction domain. The synthesis of this moiety has been reported, which could facilitate the creation of derivatives. Strategies would include altering the number and position of hydroxyl groups to optimize hydrogen bonding and electrostatic interactions. Furthermore, introducing other substituents on the aromatic rings could enhance hydrophobic or π-stacking interactions, potentially leading to increased affinity and selectivity for specific targets.

These proposed strategies, guided by computational predictions, would enable a systematic exploration of Amarogentin's chemical space to develop new therapeutic leads.

Exploration of Synthetic Analogs for Improved Specificity or Potency

The rational design and synthesis of analogs of natural products is a fundamental strategy in medicinal chemistry to enhance therapeutic properties such as potency, selectivity, and pharmacokinetic profiles. In the case of Amarogentin, HPLC Grade, a secoiridoid glycoside known for its diverse biological activities, including anticancer and antileishmanial effects, the exploration of synthetic analogs is a logical step toward developing more effective therapeutic agents. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies detailing the synthesis and structure-activity relationship (SAR) of a series of Amarogentin analogs.

While research has been conducted on the synthesis of components of the Amarogentin molecule, such as 3,3',5-trihydroxybiphenyl-2-carboxylic acid, and on the biological activities of the parent compound, there is a conspicuous absence of published data on the systematic modification of the Amarogentin structure to improve its biological activity.

In contrast, studies on other secoiridoid glycosides, such as gentiopicroside, have demonstrated the potential of synthetic modification. For instance, the design and synthesis of novel gentiopicroside derivatives have been explored to develop new cyclooxygenase-2 (COX-2) inhibitors with enhanced anti-inflammatory activity. These studies provide a framework for how the structure of a secoiridoid glycoside can be altered to improve its therapeutic potential. The modifications in these studies often focus on altering the polarity and introducing different functional groups to enhance interactions with biological targets.

Although direct evidence for the synthesis and evaluation of a series of Amarogentin analogs with corresponding data on improved potency or specificity is not currently available in the public domain, the principles of rational drug design suggest several potential avenues for such exploration. Key areas for modification on the Amarogentin scaffold could include:

Modification of the Biphenyl Carboxylic Acid Moiety: Altering the substitution pattern on the biphenyl rings could influence the molecule's interaction with target enzymes, such as topoisomerase I.

Glycosidic Linkage and Sugar Moiety: Changes to the sugar unit or the way it is linked to the secoiridoid core could affect solubility, bioavailability, and interaction with cellular machinery.

The absence of extensive research on Amarogentin analogs represents a significant gap in the medicinal chemistry of this potent natural product. Future research in this area, focusing on the design, synthesis, and rigorous biological evaluation of novel analogs, will be crucial to fully exploit the therapeutic potential of Amarogentin and to develop new drug candidates with improved efficacy and specificity.

Current Research Gaps and Future Perspectives in Amarogentin Research

Elucidation of Further Downstream and Upstream Molecular Mechanisms of Action

While research has identified several molecular targets of Amarogentin (B1665944), a complete picture of its mechanism of action is far from complete. Current knowledge indicates that Amarogentin exerts its effects through various pathways. For instance, its anti-inflammatory properties are attributed to its ability to block proinflammatory mediators such as TNF-α and IL-6. nih.govresearchgate.net In cancer models, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and influence apoptosis through Caspase-3. researchgate.net Furthermore, studies on its neuroprotective effects suggest it targets the insulin (B600854) receptor (INSR), leading to the activation of downstream signaling pathways like Ras/Raf/ERK and PI3K/AKT. mdpi.com In the context of platelet aggregation, Amarogentin has been found to inhibit the PLCγ2-PKC-p47 cascades and the MAPK signaling pathway. nih.gov

However, these findings represent only fragments of a larger, more complex signaling network. A significant research gap exists in identifying the upstream regulators that are initially modulated by Amarogentin. Understanding how Amarogentin interacts with cell surface receptors or enters the cell to engage its initial targets is crucial. Future research should focus on:

Identifying Primary Binding Partners: Utilizing techniques like affinity chromatography and cellular thermal shift assays (CETSA) to identify the primary intracellular and extracellular binding partners of Amarogentin. mdpi.com

Mapping Upstream Kinase and Phosphatase Activity: Investigating how Amarogentin influences the phosphorylation state of upstream signaling molecules that precede the currently known targets.

Comprehensive Downstream Effector Analysis: Moving beyond single pathways to understand how the known downstream pathways (e.g., MAPK, PI3K/AKT) converge and diverge to regulate a wider array of cellular processes, including gene transcription and protein synthesis. mdpi.comnih.gov A thorough investigation into the transcription factors activated or inhibited by Amarogentin-triggered signaling cascades is warranted.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Current research on Amarogentin has utilized a range of conventional models, including hamster models for leishmaniasis, mouse models for carcinogenesis, and various cancer cell lines. researchgate.netoup.complos.org While these models have been instrumental, they have limitations in fully replicating the complexity of human physiology and disease.

To bridge the gap between preclinical findings and potential clinical applications, there is a pressing need for more advanced and relevant models. Future research should prioritize:

Three-Dimensional (3D) Cell Cultures: Moving from 2D monolayer cultures to 3D models like spheroids and organoids. These models better mimic the cell-cell interactions and microenvironment of native tissues, providing a more accurate platform for studying efficacy and mechanisms. frontiersin.org

Microphysiological Systems (Organ-on-a-Chip): Employing organ-on-a-chip technology to simulate the function of human organs (e.g., liver, gut, skin). criver.com These systems can be used to study Amarogentin's metabolism, absorption, and effects on specific organs in a controlled, human-relevant context.

Humanized Animal Models: Utilizing animal models that have been genetically modified to express human genes or contain human cells or tissues. These models can provide more predictive data on the efficacy and safety of Amarogentin in a human-like biological system.

Sustainable and Scalable Production Methods for HPLC Grade Amarogentin

Amarogentin is naturally sourced from plants like Swertia chirayita, which is now considered an endangered species due to over-exploitation for pharmaceutical purposes. researchgate.net This reliance on wild harvesting is unsustainable and leads to variability in compound yield and quality. While laboratory methods for isolation exist, they are not always scalable for commercial production. prolabintefarm.com

A critical research gap is the development of sustainable and scalable methods for producing high-purity, HPLC-grade Amarogentin. Future efforts should be directed towards:

Plant Cell and Organ Culture: Optimizing plant tissue and root culture techniques for the production of Amarogentin. Studies have shown that root cultures of S. chirata can produce the compound, and yields can be enhanced through the use of elicitors like chitosan (B1678972) or permeabilizing agents like Tween 20. nih.gov

Metabolic Engineering and Synthetic Biology: Engineering microorganisms (like yeast or E. coli) or plants to produce Amarogentin through the introduction of the relevant biosynthetic pathways. This approach offers the potential for highly controlled, scalable, and sustainable production.

Advanced Purification Technologies: Developing and scaling up efficient and cost-effective purification strategies beyond traditional chromatography to consistently achieve HPLC-grade purity required for clinical and research applications.

Integration of Omics Technologies for Systems-Level Understanding

The current understanding of Amarogentin's biological effects is largely based on targeted, hypothesis-driven research focusing on specific pathways. nih.govplos.org This approach can miss broader, systemic effects. The application of "omics" technologies, which allow for the large-scale study of biological molecules, to Amarogentin research is virtually nonexistent. jusst.orgfrontiersin.org

This gap prevents a holistic, systems-level understanding of how Amarogentin impacts cellular and organismal biology. Integrating omics technologies is a crucial future direction:

Transcriptomics: Using RNA-sequencing to analyze the complete set of RNA transcripts in a cell or tissue following Amarogentin treatment. This would reveal global changes in gene expression, identifying entire pathways and biological processes that are modulated. nih.gov

Proteomics: Employing mass spectrometry-based techniques to study the entire complement of proteins. sapient.bio This can identify changes in protein expression, post-translational modifications, and protein-protein interactions, providing a direct link between cellular signaling and function. frontiersin.org

Metabolomics: Analyzing the global metabolic profile to understand how Amarogentin alters cellular metabolism. This can provide insights into its effects on energy production, biosynthesis, and the generation of signaling molecules. sapient.bio

Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of Amarogentin's mechanism of action, moving from a linear pathway view to a complex network perspective.

Exploration of Novel Delivery Systems for Enhanced Biological Activity (e.g., liposomes, niosomes in in vitro models)

A significant challenge for many phytochemicals, including Amarogentin, is poor bioavailability, which can limit their therapeutic efficacy. nih.goveurekaselect.com While some initial work has been done, the exploration of novel delivery systems to overcome this hurdle is still in its early stages.

Research has shown that encapsulating Amarogentin in vesicular systems like liposomes and niosomes can significantly enhance its activity. In a hamster model of leishmaniasis, liposomal and niosomal formulations of Amarogentin were more effective at reducing parasite load than the free compound. oup.comnih.gov Specifically, niosomal Amarogentin demonstrated the highest efficacy. oup.com

Efficacy of Amarogentin Delivery Systems in a Hamster Leishmaniasis Model oup.com
FormulationReduction in Parasite Load (%)
Free Amarogentin34%
Liposomal Amarogentin69%
Niosomal Amarogentin90%

The intercalation efficiency and stability of these systems have also been studied in vitro.

In Vitro Characteristics of Amarogentin Vesicular Systems oup.com
Vesicle TypeIntercalation Percentage (%)Stability in Plasma (hours)
Liposomes~33%3
Niosomes~24%5

Despite this promising start, there is a vast, underexplored landscape of modern drug delivery technologies. Future research should focus on:

Nanoparticle Systems: Developing and testing other nanoparticle-based carriers, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and hydrogels, to improve the solubility, stability, and targeted delivery of Amarogentin. nih.govmdpi.com

Targeted Delivery: Designing delivery systems that can specifically target diseased cells or tissues. This can be achieved by conjugating the nanocarriers with specific ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on target cells. azonano.com

In Vitro Release and Uptake Studies: Conducting comprehensive in vitro studies using advanced cell models (as described in section 9.3) to characterize the release kinetics and cellular uptake mechanisms of these novel formulations. This is a critical step before moving to further in vivo evaluation.

Q & A

Q. What defines "HPLC grade" purity for amarogentin, and why is it critical in academic research?

"HPLC grade" indicates a purity level ≥95% (often ≥98% for research standards), verified via chromatographic methods to minimize interference from impurities during quantitative analysis . This grade is essential for ensuring reproducibility in pharmacokinetic studies, bioactivity assays (e.g., AMPK modulation), and structural elucidation, where trace impurities can skew results . For example, amarogentin’s role in apoptosis studies requires high purity to isolate its effects from co-eluting compounds in plant extracts .

Q. How should researchers prepare amarogentin (HPLC grade) for stability during analytical workflows?

  • Solubility: Dissolve in DMSO (2 mg/mL, 3.4 mM) due to its low aqueous solubility. Avoid aqueous buffers with pH >7 to prevent hydrolysis .
  • Storage: Aliquot and store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Confirm stability via periodic HPLC reanalysis (e.g., Agilent 6110 system with C18 columns) .
  • Sample Prep for Plant Extracts: Use methanol:water (70:30 v/v) with 0.1% acetic acid for extraction, followed by centrifugation (10,000 rpm, 15 min) and filtration (0.22 μm PTFE) to remove particulates .

Q. What are the baseline HPLC parameters for quantifying amarogentin in plant matrices?

  • Column: C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm) .
  • Mobile Phase: Gradient elution with water + 0.1% acetic acid (A) and methanol + 0.1% acetic acid (B): 10% B to 100% B over 20 min, 1.0 mL/min flow .
  • Detection: UV at 254 nm or ESI-MS in positive ion mode (m/z 587.2 for [M+H]⁺) .

Advanced Research Questions

Q. How to validate an HPLC method for amarogentin in complex biological samples (e.g., serum, tissue homogenates)?

Follow ICH Q2(R1) guidelines:

  • Linearity: 5-point calibration (1–100 μg/mL) with R² >0.995 .
  • Accuracy/Recovery: Spike-and-recovery tests (80–120% recovery) using internal standards (e.g., 13C-D3-rabeprazole) .
  • Precision: Intraday/interday RSD <2% for retention time and peak area .
  • LOD/LOQ: Signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ). For amarogentin, typical LOD = 0.1 ng/mL via LC-MS .

Q. What strategies resolve co-elution of amarogentin with structurally similar secoiridoids (e.g., swertiamarin) in HPLC?

  • Column Optimization: Use UHPLC with sub-2 μm particles (e.g., Thermo Accucore C18) for higher resolution .
  • Gradient Adjustment: Extend the gradient to 30 min with a shallow slope (e.g., 0.5% B/min) to separate amarogentin (tR ~18.5 min) from swertiamarin (tR ~16.2 min) .
  • MS/MS Confirmation: Monitor unique fragment ions (e.g., m/z 587 → 423 for amarogentin) .

Q. How to troubleshoot variability in amarogentin quantification across HPLC systems?

  • System Suitability Tests: Daily checks on column efficiency (N > 2000), tailing factor (<1.5), and retention time drift (<±2%) .
  • Mobile Phase Degassing: Use sonication (30 min) or inline degassers to prevent baseline noise .
  • Column Equilibration: Pre-equilibrate with starting mobile phase for ≥10 column volumes before runs .

Data Contradiction Analysis

Q. Why might LC-MS and HPLC-PDA yield conflicting amarogentin concentrations in the same sample?

  • Matrix Effects: Ion suppression in LC-MS (e.g., from salts in plant extracts) can reduce signal intensity, while UV detection (HPLC-PDA) is unaffected .
  • Interference from Isomers: UV spectra may overlap (e.g., amarogentin vs. gentiopicrin), whereas LC-MS/MS can differentiate via unique fragmentation .
  • Calibration Bias: Use a matched matrix for calibration in LC-MS to correct for recovery losses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.